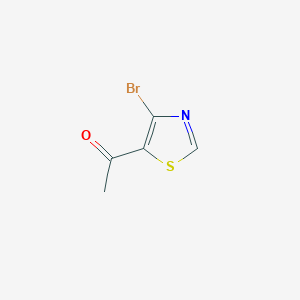

1-(4-Bromothiazol-5-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c1-3(8)4-5(6)7-2-9-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQYIIOBFFFTLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Versatile World of Thiazoles

Thiazoles are a class of heterocyclic compounds containing a five-membered aromatic ring with both sulfur and nitrogen atoms. neliti.comwjrr.org This unique structure imparts a range of valuable chemical properties, making them a cornerstone of synthetic and biological chemistry. neliti.comnih.gov Thiazole (B1198619) and its derivatives are not merely laboratory curiosities; they are found in nature, most notably as a core component of Vitamin B1 (Thiamine), which is essential for carbohydrate metabolism and nervous system function. neliti.com

In synthetic chemistry, the thiazole ring serves as a versatile scaffold for building more complex molecules. nih.govbohrium.com Its various reaction sites allow for the introduction of diverse functional groups, leading to a vast library of derivatives with tailored properties. nih.gov This adaptability has made thiazoles crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. neliti.comwjrr.org

Halogenated Thiazoles: a Boost in Bioactivity

The introduction of halogen atoms, such as bromine, to the thiazole (B1198619) ring significantly enhances its utility, particularly in medicinal chemistry and agrochemical research. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, it can increase lipophilicity, improve metabolic stability, and enhance binding affinity to biological targets. mdpi.com

This has led to the development of numerous halogenated thiazole derivatives with potent biological activities, including antifungal, antibacterial, anticancer, and antiviral properties. mdpi.comsysrevpharm.org In the agrochemical sector, halogenated thiazoles are integral to the creation of effective fungicides and insecticides. A notable example is Thiamethoxam, a widely used insecticide containing a thiazole ring. globalresearchonline.net The strategic placement of halogens on the thiazole scaffold is a key strategy for modulating the biological activity of these compounds. tandfonline.com

1 4 Bromothiazol 5 Yl Ethanone: a Targeted Tool for Innovation

Within the broad family of halogenated thiazoles, 1-(4-Bromothiazol-5-yl)ethanone has emerged as a particularly valuable research target and synthetic intermediate. Its structure, featuring a bromine atom at the 4-position and an acetyl group at the 5-position of the thiazole (B1198619) ring, provides two reactive sites for further chemical modification. fluorochem.co.uk

This dual functionality makes it a key building block for synthesizing a wide array of more complex molecules. For example, it serves as a precursor in the development of novel therapeutic agents. nih.govnih.gov Research has shown its utility in creating compounds with potential applications in treating diseases like Parkinson's and in modulating the immune system. nih.govsmolecule.com The bromine atom, in particular, facilitates cross-coupling reactions, a powerful tool in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. nih.gov

Charting the Course of Future Research

Laboratory-Scale Synthetic Approaches

The preparation of 1-(4-Bromothiazol-5-yl)ethanone in a laboratory setting can be achieved through several synthetic routes. These methods offer flexibility and are often chosen for research and development purposes where smaller quantities of the compound are required.

Friedel-Crafts Acylation for this compound Synthesis

The Friedel-Crafts acylation is a classic and widely used method for introducing an acyl group onto an aromatic ring. wikipedia.orgbyjus.com In the context of synthesizing this compound, this would theoretically involve the acylation of a 4-bromothiazole (B1332970) substrate. The reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgbyjus.com The electrophilic acylium ion, generated from the reaction between the acylating agent and the Lewis acid, then attacks the electron-rich thiazole (B1198619) ring.

However, the direct Friedel-Crafts acylation of 4-bromothiazole to produce the desired 5-acetyl derivative can be challenging due to the electronic nature of the thiazole ring and the directing effects of the bromo substituent. The reaction may lead to a mixture of isomers or require specific conditions to achieve the desired regioselectivity. For instance, a related synthesis of 1-(4-bromothiazol-2-yl)ethanone (B109149) involves reacting 4-bromothiazole with acetyl chloride and aluminum chloride.

A more practical approach involves the synthesis of the thiazole ring itself from acyclic precursors, a strategy that allows for precise placement of the desired functional groups. One such method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.

Nucleophilic Aromatic Substitution Routes to Bromothiazole Derivatives

Nucleophilic aromatic substitution (SNAr) provides another avenue for the synthesis of functionalized thiazoles. wikipedia.orgthieme-connect.de This type of reaction involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org For the synthesis of this compound, a potential SNAr strategy could involve a pre-functionalized thiazole ring where a different leaving group at the 5-position is displaced by an acetyl-containing nucleophile.

However, a more common application of SNAr in thiazole chemistry is the substitution of a bromine atom. For example, 2-aminothiazole (B372263) derivatives can be synthesized from 2-bromothiazole (B21250) via aromatic nucleophilic substitution. researchgate.net The reactivity of the thiazole ring towards nucleophilic attack is influenced by the presence of electron-withdrawing groups. wikipedia.org In the case of this compound, the bromo and acetyl groups would affect the reactivity of the thiazole ring in subsequent reactions.

Palladium-Catalyzed Cross-Coupling Reactions as Alternative Synthetic Strategies

Palladium-catalyzed cross-coupling reactions have become powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. tuwien.atarkat-usa.org These reactions offer a versatile and efficient means to construct complex molecules, including substituted thiazoles. rsc.orgresearchgate.net

For the synthesis of this compound, a cross-coupling strategy could be employed to introduce the acetyl group. For instance, a Stille or Suzuki coupling reaction could be envisioned. A Suzuki-Miyaura coupling, for example, could involve the reaction of a boronic acid or boronic ester derivative of the acetyl group with a di-brominated thiazole, allowing for regioselective introduction of the acetyl moiety. nih.govacs.orgnih.gov The choice of catalyst, ligands, and reaction conditions is crucial for the success of these transformations. nih.govnih.govnsf.gov

One documented synthesis of 1-(4-bromothiazol-2-yl)ethanone utilizes a palladium-catalyzed approach. amsterdamumc.nl A similar strategy could be adapted for the 5-yl isomer. For example, starting from 2,4-dibromothiazole (B130268), a regioselective lithium-bromine exchange followed by reaction with an acetylating agent can yield the desired product. amsterdamumc.nl

Optimization of Reaction Conditions and Yields in Bench-Scale Syntheses

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. For the synthesis of brominated thiazoles, including precursors to this compound, extensive research has been conducted to improve yields and simplify procedures. lookchem.comacs.orgresearchgate.net

Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the nature of the catalyst and reagents. For instance, in the synthesis of bromothiazoles, methods have been developed to avoid the use of hazardous elemental bromine by employing alternative brominating agents. lookchem.comacs.org The purification of the final product is also a critical step, and chromatographic techniques are often employed to obtain the compound in high purity.

A specific laboratory synthesis of this compound involves the treatment of 2,4-dibromothiazole with n-butyllithium at low temperatures, followed by the addition of N-acetylmorpholine. amsterdamumc.nl This method highlights the importance of precise temperature control and the use of specific reagents to achieve the desired transformation.

Table 1: Comparison of Laboratory-Scale Synthetic Approaches for this compound and Related Derivatives

| Synthetic Method | Key Reagents | Advantages | Challenges |

|---|---|---|---|

| Friedel-Crafts Acylation | 4-Bromothiazole, Acetyl Chloride, AlCl₃ | Well-established method for acylation. | Potential for low regioselectivity and side reactions. |

| Hantzsch Thiazole Synthesis | α-haloketone, Thioamide | Builds the thiazole ring with pre-defined substituents. | Requires synthesis of specific starting materials. |

| Nucleophilic Aromatic Substitution (SNAr) | Functionalized Thiazole, Nucleophile | Can be used to introduce various functional groups. | Reactivity depends on ring substituents; may require harsh conditions. |

| Palladium-Catalyzed Cross-Coupling | Brominated Thiazole, Acetylating Agent, Palladium Catalyst | High efficiency and selectivity. rsc.orgresearchgate.net | Catalyst and ligand selection is critical; can be costly. |

| Lithiation and Acylation | 2,4-Dibromothiazole, n-Butyllithium, N-Acetylmorpholine | Provides a direct route to the target compound. amsterdamumc.nl | Requires cryogenic temperatures and careful handling of organolithium reagents. |

Industrial Manufacturing Processes

The transition from laboratory-scale synthesis to industrial manufacturing requires consideration of factors such as scalability, cost-effectiveness, safety, and environmental impact. google.com

Implementation of Continuous Flow Reactors for Scalability

Continuous flow chemistry has emerged as a powerful technology for the large-scale production of chemicals. The use of continuous flow reactors offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher yields and purity.

Automated Systems for Reaction Parameter Regulation

The industrial synthesis of thiazole derivatives, including this compound, increasingly employs automated systems to achieve precise control over reaction parameters, leading to enhanced efficiency, safety, and scalability. figshare.com Modern alternative reaction platforms such as automated continuous flow microreactors and microwave-assisted synthesis are prominent in the production of these heterocyclic compounds. figshare.comresearchgate.net

Continuous flow reactors, for instance, are essential when scaling up laboratory synthesis to industrial production levels. These systems offer superior heat dissipation and significantly reduce reaction times compared to traditional batch processes. Research has demonstrated that using microreactors, sometimes with immobilized catalysts like AlCl₃, can improve throughput by as much as 40%. Automated flow chemistry allows for the sequential synthesis of complex, drug-like small molecules in reaction times of less than 15 minutes with high yields. researchgate.net Such systems enable the precise regulation of temperature, pressure, and reagent mixing, which is crucial for controlling the reaction pathway and minimizing the formation of byproducts. figshare.comresearchgate.net

Automated platforms are not limited to continuous flow systems. Microwave-assisted synthesis has also emerged as a convenient and rapid method for preparing thiazole derivatives, often yielding products quickly and in high yields. figshare.com The potential to automate these methods for both liquid-phase and solid-phase synthesis allows for their integration into comprehensive automated natural product synthesis platforms. figshare.com

Table 1: Comparison of Synthetic Production Methodologies

| Parameter | Batch Processing | Automated Continuous Flow |

|---|---|---|

| Heat Dissipation | Limited | Superior |

| Reaction Time | Longer | Reduced |

| Scalability | Challenging | Enhanced |

| Throughput | Lower | Increased by up to 40% |

| Process Control | Manual/Semi-Automated | Fully Automated & Precise |

Quality Control Protocols in Industrial Production (HPLC, GC-MS)

Rigorous quality control (QC) is a non-negotiable aspect of the industrial production of this compound, ensuring the final product meets stringent purity and safety standards. chromatographyonline.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstone analytical techniques for this purpose. researchgate.net These methods are vital for both targeted and untargeted analysis of the compound and any potential impurities. chromatographyonline.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final product and for tracking the formation of intermediates during synthesis. For pharmaceutical applications, a purity of over 99% is often required, which is confirmed using HPLC coupled with a UV detector. A common method specifies detection at a wavelength (λ) of 254 nm. HPLC's strength lies in its ability to separate, identify, and quantify each component in a mixture with high precision. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is indispensable for the analysis of volatile and semi-volatile impurities, particularly residual solvents from the synthesis process. researchgate.netsigmaaldrich.com For example, GC-MS is used to monitor and quantify residual dichloromethane, a common solvent in such syntheses, with acceptable limits often set below 50 ppm. The technique separates compounds based on their volatility, and the mass spectrometer provides detailed structural information, allowing for definitive identification of trace-level contaminants. researchgate.net The combination of both HPLC and GC-MS provides a comprehensive quality assessment, ensuring the identity, purity, and consistency of the manufactured compound. nih.gov Fully automated GC-MS methods are increasingly being adopted by the pharmaceutical industry for routine quality assurance and quality control (QA/QC) analysis. chromatographyonline.com

Table 2: Key Quality Control Parameters for this compound

| Analytical Method | Parameter Measured | Typical Specification | Source |

|---|---|---|---|

| HPLC | Purity Assay | >99% | |

| UV Detection Wavelength | 254 nm | ||

| GC-MS | Residual Solvent (Dichloromethane) | < 50 ppm | |

| Impurity Identification | Detection of trace impurities and unreacted precursors |

Reactivity of the Thiazole Ring and Substituents

The reactivity of this compound is largely dictated by the interplay between the electron-deficient thiazole ring, the labile bromine atom, and the versatile ethanone (B97240) moiety. The bromine atom at the 4-position and the acetyl group at the 5-position influence the electronic properties of the thiazole ring, making it susceptible to various chemical transformations.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the 4-position of the thiazole ring is a key functional group that can be displaced by a variety of nucleophiles. This susceptibility to nucleophilic substitution allows for the introduction of diverse functionalities onto the thiazole core. While the reactivity of 4-bromothiazoles in these reactions is generally lower than that of 2- or 5-bromothiazoles, they still serve as viable substrates under appropriate conditions. semanticscholar.org

Common nucleophiles used in these reactions include amines, thiols, and alkoxides. For instance, the reaction with thiophenoxide anions can lead to the formation of the corresponding thioether. cdnsciencepub.com These substitution reactions are crucial for the synthesis of novel thiazole derivatives with potentially altered biological activities.

| Reagent Type | Example Reagent | Product Type |

| Thiolates | Sodium thiophenoxide | Aryl thioether |

| Amines | Various primary/secondary amines | 4-Aminothiazole derivatives |

| Alkoxides | Sodium methoxide | 4-Methoxythiazole derivatives |

Transformations of the Ethanone Group: Oxidation and Reduction Pathways

The ethanone group at the 5-position of the thiazole ring offers another avenue for chemical modification through oxidation and reduction reactions. These transformations allow for the conversion of the acetyl group into other valuable functional groups.

Reduction: The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation introduces a hydroxyl group, which can be further functionalized.

Oxidation: While less common, the ethanone group can potentially be oxidized under specific conditions, although this may be complicated by the presence of the sensitive thiazole ring.

The carbonyl group can also participate in condensation reactions, for example with hydrazines, to form hydrazones, which are themselves useful intermediates for further synthesis. smolecule.com

| Reaction Type | Reagent | Product Functional Group |

| Reduction | Sodium borohydride (NaBH₄) | Secondary alcohol |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Secondary alcohol |

| Condensation | Hydrazine | Hydrazone |

Advanced Functionalization through Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations. eie.gr The bromine atom on the thiazole ring serves as a handle for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a wide array of derivatives.

Suzuki-Miyaura Coupling for Biaryl and Heteroaryl Compounds

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of C-C bonds. fiveable.melibretexts.org In the context of this compound, this reaction involves the palladium-catalyzed coupling of the bromothiazole with an organoboron reagent, typically a boronic acid or a boronic ester. youtube.com This methodology is highly efficient for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. fiveable.mersc.orgrsc.org

The reaction is tolerant of a wide range of functional groups and generally proceeds under mild conditions. libretexts.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.gov For instance, the use of palladium(II) acetate (B1210297) in the presence of a suitable phosphine (B1218219) ligand and a base like potassium carbonate is a common catalytic system. mdpi.com

Other Transition-Metal-Catalyzed Coupling Reactions for Diverse Derivatives

Beyond the Suzuki-Miyaura coupling, this compound can participate in a variety of other transition-metal-catalyzed cross-coupling reactions, further expanding the scope of accessible derivatives. eie.grnih.gov These reactions include the Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. acs.orgsigmaaldrich.comdur.ac.ukresearchgate.net

Heck Reaction: This reaction involves the palladium-catalyzed coupling of the bromothiazole with an alkene to form a new carbon-carbon bond, leading to the synthesis of 4-alkenylthiazole derivatives.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples the bromothiazole with a terminal alkyne, providing access to 4-alkynylthiazole derivatives.

Stille Coupling: This reaction utilizes organotin reagents as coupling partners in a palladium-catalyzed process to form C-C bonds. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the bromothiazole with amines, leading to 4-aminothiazole derivatives. acs.org

These reactions significantly enhance the synthetic utility of this compound, enabling the creation of a diverse library of compounds for various applications. researchgate.net

Multi-Component Reactions Utilizing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer an efficient and atom-economical approach to building molecular complexity. nih.govresearchgate.netbeilstein-journals.org this compound can serve as a key building block in such reactions.

For example, the ethanone moiety can undergo condensation with an active methylene (B1212753) compound and another aldehyde in a Hantzsch-type reaction or similar MCRs to construct new heterocyclic rings fused to or substituted on the thiazole core. nih.gov The bromine atom can also be involved in subsequent intramolecular or intermolecular reactions within the MCR sequence. The development of novel MCRs involving this bromothiazole derivative is an active area of research for the rapid generation of diverse and complex heterocyclic scaffolds. organic-chemistry.orgsioc-journal.cncore.ac.uk

Principles of Structural Modification and Their Impact on Biological Efficacy

The core principle of SAR is that the biological activity of a compound is intrinsically linked to its chemical structure. For derivatives of this compound, modifications can be systematically made at several key positions: the ethanone group at position 5, the bromine atom at position 4, and the introduction of various substituents at the unoccupied C2 position of the thiazole ring.

Research has shown that the potency of thiazole-based compounds is highly dependent on the nature of the substituents at different positions of the ring. nih.gov For instance, in a series of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-arylthiazoles, the substituent at the C2-position dramatically affected antiproliferative activity. The general trend observed was a decrease in activity with increasing size and different electronic properties of the substituent, following the order: NH₂ > NHCH₃ > CH₃ ≫ N(CH₃)₂. nih.gov

Another key modification strategy involves the bromine atom at position 4. This halogen serves as a useful synthetic handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl or heterocyclic groups. nih.govnih.gov This approach was used to create a series of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-arylthiazoles from a 5-bromothiazole (B1268178) intermediate. scispace.com The biological evaluation of these derivatives as anticancer agents revealed that the nature of the aryl group at the C5-position significantly influences activity. For example, substituting the bromo group with a 4'-ethoxyphenyl moiety resulted in a compound with potent antiproliferative activity at subnanomolar concentrations against several cancer cell lines. scispace.com

Furthermore, modifications can be made to the acetyl group. For example, the α-carbon of the ketone can be brominated to create an α-bromoketone derivative, a versatile intermediate for further reactions, such as the Hantzsch thiazole synthesis, to build more complex heterocyclic systems. mdpi.comnih.gov These studies collectively demonstrate that even minor structural changes to the this compound scaffold can lead to significant variations in biological efficacy, highlighting the importance of systematic modification in drug discovery.

Analysis of Electronic and Steric Effects of Substituents on Activity Profiles

Electronic Effects: The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the thiazole ring or its appendages can profoundly alter activity. Several studies on thiazole derivatives have shown that EWGs, such as halogens (Cl, Br, F) or nitro groups (NO₂), often enhance biological potency. mdpi.comrsc.org For example, in one series of antitumor compounds, the presence of halogens on the benzene (B151609) rings led to an increase in inhibitory activity, while EDGs like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups led to a decrease. mdpi.com Similarly, a study on pyrazolyl–thiazole derivatives found that antimicrobial activity was significantly influenced by EWGs like nitro and halogen groups. rsc.org This enhancement is often attributed to the increased ability of the molecule to participate in favorable interactions, such as hydrogen bonding or dipole interactions, with the target protein.

Steric Effects: The size and spatial arrangement of substituents (steric effects) are also critical. Increasing the steric bulk at certain positions can either enhance or diminish activity. In a series of 2-substituted-thiazole derivatives, increasing the steric bulk at the C2-position by moving from a methylamino (-NHCH₃) to a dimethylamino (-N(CH₃)₂) group caused a significant (1-2 log) decrease in antiproliferative activity. nih.gov This suggests that a bulky group may hinder the molecule from fitting correctly into the binding site of its biological target. Conversely, in some cases, a larger group might be necessary to establish optimal contact with the target. For instance, a bi-aryl conformation was found to be necessary for the activity of certain sulfamoyl benzamidothiazoles, as spacing the phenyl ring away from the thiazole with a methylene unit rendered the compound inactive. nih.gov

The interplay between these effects is crucial. The data in the table below, derived from studies on related thiazole derivatives, illustrates how different substituents impact biological activity, reflecting the combined influence of their electronic and steric properties.

| Parent Scaffold | Position of Substitution | Substituent | Electronic Effect | Steric Effect | Observed Impact on Activity | Reference |

| 2-Substituted-5-arylthiazole | C2 | -NH₂ | Donating | Small | High Activity | nih.gov |

| 2-Substituted-5-arylthiazole | C2 | -N(CH₃)₂ | Donating | Bulky | Decreased Activity | nih.gov |

| Aryl-thiazole | Aryl Ring | -Cl, -Br, -F | Withdrawing | Moderate | Increased Activity | mdpi.com |

| Aryl-thiazole | Aryl Ring | -OCH₃ | Donating | Moderate | Decreased Activity | mdpi.com |

| Pyrazolyl-thiazole | Phenyl Ring | -NO₂ | Withdrawing | Moderate | Significant Activity | rsc.org |

Conformational Analysis and its Correlation with Molecular Interactions

Conformational analysis, the study of the three-dimensional shapes a molecule can adopt through bond rotation, is crucial for understanding the SAR of this compound derivatives. A molecule's preferred conformation dictates how it presents its functional groups for interaction with a biological target, such as an enzyme or receptor.

Studies on model compounds containing thiazole rings have revealed that these systems tend to adopt specific, low-energy conformations. nih.govdergipark.org.tr For example, density functional theory (DFT) calculations on thiazole-5-carboxylic acid identified four stable conformers, with the most stable forms being planar. dergipark.org.tr The stability of specific conformations is often dictated by intramolecular interactions, particularly hydrogen bonds. In a study of thiazole–amino acid residues, a semi-extended conformation was found to be highly stable due to an intramolecular hydrogen bond between an amide hydrogen and the nitrogen atom of the thiazole ring (N–H⋯NTzl). nih.gov

The polarity of the surrounding environment can also influence conformational preference. For some thiazole derivatives, conformations that are higher in energy in the gas phase can become more stable in a polar solvent due to favorable interactions with the solvent molecules. nih.gov

The correlation between a molecule's conformation and its biological activity is direct. An active compound must adopt a conformation that is complementary to the binding site of its target. This "bioactive conformation" allows for optimal molecular interactions, such as:

Hydrogen Bonding: The nitrogen atom in the thiazole ring and the oxygen of the ethanone group can act as hydrogen bond acceptors, while other parts of a derivative can act as donors. nih.govplos.org

π-π Stacking: The aromatic thiazole ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in a protein's binding pocket. mdpi.com

Hydrophobic Interactions: Nonpolar substituents can form favorable hydrophobic interactions with corresponding regions of the target. plos.org

If a structural modification forces the molecule into a conformation that is incompatible with the target's binding site, a loss of activity will occur. Therefore, understanding the preferred conformations and the energetic barriers between them is essential for designing derivatives that can readily adopt the necessary bioactive shape for potent molecular interactions.

Computational Approaches to SAR Prediction and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction and optimization of the SAR for compounds like this compound derivatives. These methods allow for the rapid in silico evaluation of large numbers of virtual compounds, saving time and resources compared to traditional synthesis and testing. mdpi.com

Molecular Docking: This is one of the most common computational techniques used. It predicts the preferred binding mode and affinity of a ligand (the thiazole derivative) within the three-dimensional structure of a biological target (e.g., an enzyme or receptor). rsc.orgplos.org For example, docking studies have been used to simulate the interaction of thiazole derivatives with targets like the LasR protein in P. aeruginosa and the SIRT2 enzyme. plos.orgmdpi.com These simulations can reveal key binding interactions, such as hydrogen bonds and π-π stacking, that are crucial for activity and help explain experimental SAR data. mdpi.com

Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of molecules. rsc.orgplos.org This method can calculate parameters like the distribution of electron density, molecular orbital energies (HOMO-LUMO), and electrostatic potential maps. dergipark.org.trresearchgate.net This information helps to rationalize the electronic effects of different substituents on reactivity and biological activity, providing a theoretical basis for the SAR observations. rsc.org

Virtual Screening and Pharmacophore Modeling: Computational approaches can be used to screen large databases of virtual compounds to identify those with a high probability of being active. plos.org Pharmacophore modeling identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This model can then be used as a filter to search for new molecules that fit the required pharmacophoric features.

The table below summarizes key computational methods and their applications in the study of thiazole derivatives.

| Computational Method | Application in SAR Studies | Example from Research | Reference |

| Molecular Docking | Predicts binding modes and affinities; explains interactions with target proteins. | Docking of thiazole derivatives into the active site of SIRT2 to guide inhibitor design. | mdpi.com |

| Density Functional Theory (DFT) | Calculates electronic properties (e.g., HOMO-LUMO gap, electrostatic potential) to understand reactivity. | Used to understand the electronic properties of pyrazolyl–thiazole derivatives and support experimental findings. | rsc.org |

| Virtual Screening | Screens large libraries of compounds to identify potential hits against a biological target. | A library of 800 novel thiazole derivatives was screened against the LasR receptor using docking. | plos.org |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of the ligand-protein complex over time to assess stability. | MD simulations were performed to investigate the stability of a hit thiazole compound within the LasR binding site. | plos.org |

By integrating these computational approaches with experimental synthesis and biological evaluation, researchers can accelerate the drug discovery cycle, moving more efficiently from an initial hit compound to an optimized lead molecule with improved potency and selectivity.

Biological Activities and Mechanistic Explorations of 1 4 Bromothiazol 5 Yl Ethanone and Its Analogs in Vitro Studies

Antimicrobial Research

Thiazole-containing compounds are recognized for their potential to combat microbial infections. sapub.org The core structure, containing a sulfur and nitrogen heteroatom, is a toxophoric unit that contributes to their antimicrobial properties. sapub.org Research into 1-(4-Bromothiazol-5-yl)ethanone and its analogs has explored their efficacy against a spectrum of bacterial and fungal pathogens.

Investigational Studies on Antibacterial Properties (e.g., Staphylococcus aureus, Escherichia coli)

In vitro antibacterial screening of thiazole (B1198619) derivatives has demonstrated their potential against both Gram-positive and Gram-negative bacteria. While specific data for this compound is not extensively detailed in the reviewed literature, studies on its analogs provide insight into the antibacterial potential of this class of compounds. For instance, certain thiazole derivatives have shown activity against Staphylococcus aureus and Escherichia coli. mdpi.com The antimicrobial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

A series of novel Schiff bases containing a 2,4-disubstituted thiazole ring were synthesized and evaluated for their antibacterial activity. researchgate.net Among the tested compounds, some showed moderate to good activity against various bacterial strains. researchgate.net Similarly, other research on thiazole derivatives has reported promising antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com

| Analog / Derivative | Test Organism | Activity | Reference |

| Thiazole Schiff base derivatives | Staphylococcus aureus | Moderate to good | researchgate.net |

| Thiazole Schiff base derivatives | Escherichia coli | Moderate to good | researchgate.net |

| Thiazolyl-1,2,3-triazolyl-alcohol derivatives | Staphylococcus albus | Good activity for specific derivatives | epa.gov |

| Thiazolyl-1,2,3-triazolyl-alcohol derivatives | Escherichia coli | Screened | epa.gov |

Research into Antifungal Activity against Fungal Pathogens (e.g., Candida albicans, Phytophthora infestans)

The antifungal potential of thiazole derivatives has also been a significant area of investigation. Studies have shown that these compounds can be effective against various fungal pathogens, including those affecting humans and plants. For example, certain analogs of this compound have been screened for their activity against Candida albicans, a common human fungal pathogen, and Aspergillus niger. epa.govmdpi.com

One study on a series of arylidene-2-(4-(4-bromophenyl)thiazol-2-yl)hydrazines reported that several compounds displayed good to excellent antifungal activity, with MIC values in the range of 6.25-25 µg/mL against Candida albicans, Cryptococcus neoformans, and Aspergillus flavus. researchgate.net Another study on thiazolyl-1,2,3-triazolyl-alcohol derivatives found that compounds with a 4-chlorophenyl or 4-fluorophenyl group at the 2-position of the thiazole ring exhibited good activity against A. niger. epa.gov

| Analog / Derivative | Test Organism | Activity (MIC) | Reference |

| Arylidene-2-(4-(4-bromophenyl)thiazol-2-yl)hydrazines | Candida albicans | 6.25-25 µg/mL | researchgate.net |

| Arylidene-2-(4-(4-bromophenyl)thiazol-2-yl)hydrazines | Aspergillus flavus | 6.25-25 µg/mL | researchgate.net |

| Thiazolyl-1,2,3-triazolyl-alcohol derivatives | Aspergillus niger | 31.25-62.5 µg/mL | epa.gov |

| Thiazolyl-1,2,3-triazolyl-alcohol derivatives | Candida albicans | Screened | epa.gov |

Hypothesized Mechanisms of Antimicrobial Action (e.g., Disruption of Fungal Ergosterol (B1671047) Biosynthesis)

The precise mechanism of antimicrobial action for this compound is not fully elucidated, but it is hypothesized that the thiazole ring plays a crucial role in its biological activity. Thiazole derivatives are known to interact with various biological targets. One proposed mechanism for the antifungal activity of azole compounds, a class to which thiazoles are related, is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to cell death.

The thiazole moiety is known to participate in enzyme interactions, which could lead to the inhibition of specific enzymes essential for microbial survival. The presence of the bromine atom and the ethanone (B97240) group on the thiazole ring of this compound likely influences its reactivity and ability to form stable complexes with biological molecules, thereby contributing to its antimicrobial effects.

Enzyme Inhibition Studies

The structural features of this compound and its analogs make them candidates for enzyme inhibition, a key strategy in the development of new drugs for various diseases, including inflammation and cancer.

Competitive Inhibition of Cyclooxygenase-2 (COX-2) in In Vitro Assays

Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. While COX-1 is involved in maintaining normal physiological functions, COX-2 is often upregulated during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

| Analog / Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Thiazolyl derivatives | 1.00–6.34 | 0.09–0.71 | 3.03 to 16 | mdpi.com |

| Celecoxib (Reference) | 7.21 | 0.83 | 8.68 | mdpi.com |

Exploration of Kinase Inhibition Profiles in Oncology Research

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. google.com Consequently, kinase inhibitors are a major class of anticancer drugs. The thiazole ring is a privileged scaffold in the design of kinase inhibitors as it can mimic the ATP-binding motif of these enzymes.

While specific kinase inhibition data for this compound is limited, numerous studies have highlighted the potential of thiazole derivatives as kinase inhibitors in oncology research. google.comnih.gov For instance, certain aminothiazole compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. google.com Other research has focused on the development of thiazole-containing compounds as inhibitors of other kinases, such as Bcr/Abl tyrosine kinase, which is implicated in chronic myeloid leukemia. nih.gov The antiproliferative activity of these compounds is often evaluated using in vitro cytotoxicity assays against various cancer cell lines, such as the MTT assay. nih.govresearchgate.net

| Analog / Derivative Class | Target Kinase(s) | Cancer Cell Line(s) | Activity | Reference |

| 5-Bromo-pyrimidine derivatives with thiazole moiety | Bcr/Abl tyrosine kinase | K562 (human chronic myeloid leukemia) | Potent inhibition by some derivatives | nih.gov |

| Aminothiazole compounds | Cyclin-dependent kinases (CDKs) | Various cancer cell lines | CDK inhibition | google.com |

| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives | ALK/PI3K/AKT signaling | A549 (lung cancer) | IC50 of 0.44 μM for a lead compound | nih.gov |

Receptor Agonist Research (e.g., as a building block for ALX receptor agonists)

The ALX receptor, also known as the lipoxin A4 receptor (ALX/FPR2), is a G protein-coupled receptor that plays a crucial role in the resolution of inflammation. Agonists of this receptor are of significant interest for the development of new anti-inflammatory therapies. While this compound has not been directly identified as an ALX receptor agonist, the thiazole core is a key feature in a number of patented ALX receptor agonists.

A patent for oxazole (B20620) and thiazole derivatives as ALX receptor agonists describes a series of compounds with this activity. google.comgoogle.com These compounds are intended for the prevention or treatment of a wide range of conditions, including inflammatory diseases, obstructive airway diseases, allergic conditions, and neuroinflammatory disorders. google.comgoogle.com The core structures of these agonists often involve a substituted thiazole ring, suggesting that a compound like this compound could serve as a valuable synthetic intermediate or building block. The presence of the bromo- and ethanone- functional groups on the thiazole ring provides reactive handles for further chemical modifications to generate a library of potential ALX receptor agonists.

The general approach to discovering such agonists involves the synthesis of a variety of thiazole derivatives and subsequent screening for their ability to activate the ALX receptor in vitro. This process often involves competitive binding assays and functional assays to measure the downstream signaling effects of receptor activation. Although specific examples detailing the direct use of this compound were not found, the established importance of the thiazole moiety in ALX receptor agonism supports its potential in this area of research. researchgate.nettandfonline.comnih.gov

Other Pre-Clinical Biological Activity Assessments

The thiazole nucleus is a common scaffold in compounds exhibiting a wide array of biological activities, including antiproliferative and antimicrobial effects. nih.gov Research into analogs of this compound has revealed promising preclinical data in these areas.

A study focused on the synthesis and biological evaluation of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, which utilized the closely related starting material 1-(2-amino-4-methylthiazol-5-yl)ethanone, demonstrated notable anticancer and antimicrobial activities. In this research, the ethanone group of the thiazole derivative was reacted with various aromatic aldehydes to produce a series of chalcone-like molecules. These were then screened for their biological effects.

The in vitro anticancer activity of the synthesized propenone derivatives was evaluated against a panel of human cancer cell lines. Several of the compounds exhibited moderate activity. For instance, one of the synthesized compounds displayed activity against leukemia, renal cancer, and breast cancer cell lines.

The antimicrobial screening of these thiazole-based propenones also identified a lead compound with activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. This highlights the potential of the thiazol-5-yl-ethanone framework as a basis for the development of new antimicrobial agents.

Table 1: Anticancer and Antimicrobial Activities of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone Analogs

| Compound ID | Target | Activity |

|---|---|---|

| Analog 1 | Leukemia (CCRF-CEM) | Moderately Active |

| Leukemia (HL-60(TB)) | Moderately Active | |

| Renal Cancer (UO-31) | Moderately Active | |

| Breast Cancer (MCF7) | Moderately Active | |

| Analog 2 | Staphylococcus aureus | Active |

| Pseudomonas aeruginosa | Active | |

| Candida albicans | Active |

This table is a representation of findings for analogs of this compound, specifically 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.

These findings underscore the therapeutic potential of thiazole derivatives that can be synthesized from starting materials like this compound. The versatility of the ethanone group allows for the creation of a diverse range of molecules for biological screening. Further research could directly explore the antiproliferative and antimicrobial properties of derivatives synthesized from this compound.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise atomic arrangement within the 1-(4-Bromothiazol-5-yl)ethanone molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the protons of the acetyl methyl group typically appear as a singlet, while the proton on the thiazole (B1198619) ring also presents as a singlet, with their exact chemical shifts influenced by the solvent used. For instance, in CDCl₃, the acetyl methyl protons might be observed around a specific chemical shift value, and the thiazole proton at another distinct value.

The ¹³C NMR spectrum provides further structural confirmation by revealing the chemical shifts of all carbon atoms in the molecule. This includes the carbonyl carbon of the ethanone (B97240) group, the carbons of the thiazole ring, and the methyl carbon. The distinct chemical shifts for each carbon atom are indicative of their electronic environment within the molecule.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H (Acetyl CH₃) | ~2.41 | Singlet |

| ¹H (Thiazole CH) | ~8.15 | Singlet |

| ¹³C (C=O) | Varies | - |

| ¹³C (Thiazole C4-Br) | Varies | - |

| ¹³C (Thiazole C5-Ac) | Varies | - |

| ¹³C (Thiazole C2) | Varies | - |

| ¹³C (CH₃) | Varies | - |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of this compound. The molecular formula of this compound is C₅H₄BrNOS. smolecule.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to definitively confirm this formula.

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, providing a clear signature for the presence of a single bromine atom in the molecule. For this compound, the molecular weight is approximately 206.06 g/mol . smolecule.com The mass spectrum would therefore show peaks around m/z 205 and 207.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can further elucidate the structure by showing how the molecule breaks apart. This provides valuable information about the connectivity of the atoms.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the ethanone group, typically appearing in the region of 1680-1720 cm⁻¹. smolecule.com The exact position is influenced by conjugation with the thiazole ring. Other characteristic peaks would correspond to C-H, C-N, and C-S bond vibrations within the thiazole ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system formed by the thiazole ring and the carbonyl group will absorb UV light, resulting in characteristic absorption bands. thieme-connect.de Substituents on the thiazole ring can cause a bathochromic (red) shift in the absorption maximum. thieme-connect.de

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| Carbonyl (C=O) Stretch | ~1680 - 1720 |

| C-H Stretch (Aromatic/Methyl) | ~2900 - 3100 |

| Thiazole Ring Vibrations | Varies |

X-ray Crystallography for Solid-State Structure Determination

When a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive three-dimensional structural information. smolecule.comlibretexts.org This powerful technique determines the precise spatial arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. libretexts.org While specific crystallographic data for this compound is not widely published, studies on related bromothiazole derivatives have been used to establish typical structural parameters for the thiazole ring, confirming its planarity and conformational preferences. smolecule.comresearchgate.net

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing complex mixtures containing this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. researchgate.netmdpi.com For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase and a polar mobile phase. mdpi.com Detection is often achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. This method is crucial for quality control, ensuring the compound meets the required purity standards for its intended applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer for detection and identification. GC-MS is particularly useful for identifying and quantifying impurities in a sample of this compound.

Theoretical and Computational Chemistry Studies on 1 4 Bromothiazol 5 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 1-(4-Bromothiazol-5-yl)ethanone. These methods model the distribution of electrons within the molecule, which governs its stability, reactivity, and physical properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. irjweb.com For bromothiazole systems, the HOMO-LUMO gap is typically in the range that indicates moderate stability and reactivity. smolecule.com The electron-withdrawing nature of the bromine atom and the acetyl group, combined with the aromatic thiazole (B1198619) ring, significantly influences these frontier orbitals. smolecule.com

The Molecular Electrostatic Potential (MEP) map is another valuable output, visualizing the charge distribution on the molecule's surface. For thiazole derivatives, the nitrogen atom typically represents a region of negative potential (an electron-rich, nucleophilic site), while the hydrogen atoms and regions near the bromine atom are areas of positive potential (electron-poor, electrophilic sites). jneonatalsurg.comresearchgate.net This information is vital for predicting how the molecule will interact with other reagents.

Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com These parameters help in comparing the reactivity of this compound with other related compounds and predicting its behavior in different chemical environments. For instance, the presence of the electron-withdrawing 2-bromothiazole (B21250) moiety in a related oxazole (B20620) derivative was found to make the molecule more reactive and less stable. researchgate.net

Table 1: Representative Calculated Electronic Properties for a Bromothiazole Derivative This table presents typical values for a bromothiazole scaffold, calculated using DFT methods (e.g., B3LYP/6-311++G(d,p) level of theory), to illustrate the expected electronic characteristics of this compound.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 to -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ~ -1.5 to -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. irjweb.com |

| Dipole Moment | ~ 1.5 to 2.5 D | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. jneonatalsurg.com |

| Electrophilicity Index (ω) | ~ 1.5 to 2.5 eV | A quantitative measure of the molecule's ability to accept electrons. researchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

In medicinal chemistry, understanding how a molecule interacts with a biological target, such as a protein or enzyme, is fundamental. Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model this ligand-target interaction.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies would involve placing the molecule into the active site of a target protein and scoring the different poses based on binding energy. Thiazole derivatives are known to target a wide range of proteins, including kinases and bacterial enzymes. researchgate.net Research on related arylpyrazolethiazole derivatives has shown that the presence of a bromine atom at the C4 position of the thiazole ring can enhance binding affinity and selectivity, potentially through strong halogen bond interactions with the target protein. acs.orgnih.gov

Following docking, molecular dynamics simulations can be employed to study the stability and conformational changes of the ligand-protein complex over time. MD simulations provide a more dynamic picture, revealing how the ligand and protein adjust to each other and the role of solvent molecules in the binding process. smolecule.com These simulations can be used to calculate binding free energies, which offer a more accurate prediction of binding affinity compared to docking scores alone. Such studies are essential for rational drug design, helping to optimize lead compounds by modifying their structure to improve interactions with the target.

Table 2: Key Interactions Modeled in Docking and Molecular Dynamics Simulations

| Interaction Type | Description | Potential Role for this compound |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a nearby electronegative atom (e.g., O, N). | The carbonyl oxygen and thiazole nitrogen can act as hydrogen bond acceptors. mdpi.com |

| Halogen Bonding | A non-covalent interaction where the bromine atom acts as an electrophilic region, interacting with a nucleophilic site on the protein. | The C4-bromo substituent is a key site for potential halogen bonding, which can enhance binding affinity. acs.org |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein, driven by the exclusion of water. | The thiazole ring and methyl group can engage in hydrophobic interactions within the binding pocket. |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | The thiazole ring can stack with aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein's active site. |

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: DFT calculations can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. schrodinger.com The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. By comparing the calculated shifts to a reference compound (like tetramethylsilane), a predicted NMR spectrum is generated. github.io For this compound, predictions would show a singlet for the methyl protons and a singlet for the C2-proton on the thiazole ring, with their chemical shifts influenced by the electronic environment. jeol.com

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule. chemrxiv.org These frequencies correspond to the stretching and bending of chemical bonds. For this molecule, a strong absorption band corresponding to the C=O stretch of the ketone group would be predicted, typically around 1680-1700 cm⁻¹. smolecule.com

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). faccts.de It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelength (λmax) and the oscillator strength of each transition. researchgate.net For this compound, π-π* transitions within the conjugated thiazole-carbonyl system would be the dominant feature in the UV region. smolecule.com The inclusion of solvent effects in the calculation is often crucial for achieving good agreement with experimental spectra. beilstein-journals.orgnih.gov

Table 3: Representative Computationally Predicted Spectroscopic Data This table illustrates the type of data generated from computational spectroscopy predictions for this compound.

| Spectroscopy Type | Parameter | Predicted Value / Region | Assignment |

|---|---|---|---|

| 1H NMR | δ (ppm) | ~ 2.5 - 2.7 | -CH3 (singlet) |

| δ (ppm) | ~ 8.5 - 9.0 | Thiazole C2-H (singlet) | |

| 13C NMR | δ (ppm) | ~ 190 - 195 | C=O (ketone) |

| δ (ppm) | ~ 120 - 160 | Thiazole ring carbons | |

| IR | Frequency (cm⁻¹) | ~ 1690 | C=O stretch |

| Frequency (cm⁻¹) | ~ 1500 - 1600 | C=N and C=C ring stretches | |

| UV-Vis (TD-DFT) | λmax (nm) | ~ 270 - 290 | π → π* transition |

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding the detailed step-by-step pathway of a chemical reaction is crucial for optimizing reaction conditions and predicting products. Computational chemistry allows for the mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. researchgate.netchemrxiv.org

This compound is a valuable intermediate, particularly in cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions, where the C-Br bond is functionalized. A computational study of such a reaction would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactants, catalyst (e.g., a palladium complex), intermediates, and products.

Transition State Searching: Locating the highest-energy point along the reaction coordinate between two intermediates. This structure, the transition state, is characterized by having exactly one imaginary vibrational frequency. nih.gov

Energy Profile: Calculating the relative energies of all species to construct a reaction energy profile. The energy difference between the reactants and the highest-energy transition state gives the activation energy barrier, which determines the reaction rate. nih.gov

For example, in a Suzuki coupling reaction, DFT calculations can model the key steps: oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with a boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst. nih.gov Such studies can explain the regioselectivity of reactions involving polyhalogenated substrates and guide the choice of catalysts and ligands to achieve desired outcomes. nih.gov

Applications of 1 4 Bromothiazol 5 Yl Ethanone in Specialized Research Domains

Role in Pharmaceutical Intermediate Synthesis

1-(4-Bromothiazol-5-yl)ethanone and its isomers serve as crucial intermediates in the synthesis of a wide array of pharmaceutical compounds. The thiazole (B1198619) nucleus is a prominent scaffold in many clinically approved drugs, and this bromo-substituted ethanone (B97240) derivative provides a convenient starting point for the elaboration of novel therapeutic agents.

As a Building Block in Drug Discovery Pipelines

The presence of both a bromine atom and a ketone functional group makes this compound a highly versatile building block in drug discovery. These reactive sites allow for a variety of chemical transformations, enabling the construction of diverse molecular libraries for high-throughput screening. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce various substituents, while the acetyl group can undergo condensations, reductions, and other modifications to build more complex side chains.

Thiazole derivatives, in general, are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. kuey.net The utility of brominated thiazoles, such as 1-(4-bromothiazol-2-yl)ethanone (B109149), is highlighted in their role as intermediates for creating compounds with enhanced biological activity through reactions like nucleophilic substitution and addition. For instance, derivatives of its isomer, 1-(5-Bromothiazol-2-yl)ethanone, have shown potential as multipotent therapeutic agents with immunosuppressive, immunostimulatory, and cytotoxic activities against various cancer cell lines. smolecule.com

Precursor for Advanced Pharmaceutical Compounds

The strategic placement of the bromo and acetyl groups on the thiazole ring makes this compound an ideal precursor for the synthesis of advanced pharmaceutical compounds with specific biological targets. The thiazole ring can act as a bioisostere for other aromatic or heterocyclic systems, and the substituents can be tailored to optimize binding affinity and selectivity for a particular enzyme or receptor.

Research has shown that derivatives of brominated thiazoles are valuable in developing novel therapeutics. For example, derivatives of the related compound 1-(4-bromothiazol-2-yl)ethanone have been investigated as agonists for ALX receptors, which are implicated in anti-inflammatory responses, suggesting potential applications in treating conditions like asthma. Furthermore, chalcone (B49325) derivatives synthesized from related thiazole ethanones have demonstrated anti-inflammatory activity, potentially through the modulation of COX-2 inhibition.

Table 1: Examples of Pharmaceutical Intermediates Derived from Bromothiazole Ethanones

| Precursor Compound | Derived Compound Class | Potential Therapeutic Application |

| 1-(4-Bromothiazol-2-yl)ethanone | ALX receptor agonists | Anti-inflammatory (e.g., asthma) |

| 1-(5-Bromothiazol-2-yl)ethanone | Various derivatives | Immunomodulatory, Anticancer smolecule.com |

| 1-(4-Methyl-2-alkylamino)thiazol-5-yl)ethanone | Chalcone derivatives | Anti-inflammatory |

Utilization in Agrochemical Development

The thiazole moiety is also a key structural feature in many modern agrochemicals. The ability to functionalize the thiazole ring of this compound makes it a valuable intermediate in the development of new and effective herbicides and fungicides.

Synthesis of Thiazole-Based Herbicides and Fungicides

Thiazole-containing compounds have demonstrated significant potential in crop protection. kuey.net The synthesis of novel thiazole-based agrochemicals often involves the modification of a core thiazole structure, and this compound provides a versatile platform for such modifications. The bromine atom can be a key handle for introducing toxophoric groups or for building more complex structures through various coupling reactions.

While direct synthesis of commercial herbicides or fungicides from this compound is not extensively detailed in the provided results, the general importance of thiazole derivatives in this sector is well-established. kuey.net Some derivatives of its isomer, 1-(5-Bromothiazol-2-yl)ethanone, are noted to have potential applications in the development of fungicides or herbicides due to their biological activity against pathogens. smolecule.com

Contributions to Material Science and Optoelectronics

The unique electronic and optical properties of thiazole-containing compounds have led to their exploration in the field of material science and optoelectronics. kuey.net Thiazole rings, being electron-rich aromatic systems, can be incorporated into conjugated polymers and dyes, influencing their electronic and photophysical properties.

While specific applications of this compound in this domain are not widely reported, the general class of thiazole derivatives has shown promise. They have been utilized in the production of fluorescent dyes and conductive polymers. kuey.net Polymers containing thiazole units are being investigated for their potential in organic electronics, photovoltaics, and organic light-emitting diodes (OLEDs). kuey.net For example, bithiazole derivatives have been used in the synthesis of functional fluorescently labeled compounds. nih.gov The presence of a reactive bromine atom in this compound could potentially be exploited for polymerization reactions or for the synthesis of functional dyes, suggesting its latent potential in these advanced material applications.

As Ligands in Luminescent Complexes (e.g., Iridium(III) Complexes)

The field of luminescent transition metal complexes, particularly those involving iridium(III), is an area of active investigation due to their wide-ranging applications in organic light-emitting diodes (OLEDs), bio-imaging, and chemical sensing. The properties of these complexes, such as their emission color, efficiency (quantum yield), and excited-state lifetime, are largely dictated by the nature of the ligands coordinated to the central metal ion.

While specific studies detailing the use of this compound as a ligand in iridium(III) complexes are not extensively covered in the available literature, its molecular structure suggests significant potential in this area. Ligands based on the thiazole scaffold are frequently employed in the design of cyclometalated iridium(III) complexes. The nitrogen atom of the thiazole ring, in conjunction with a carbon atom from an associated aryl group, can coordinate with the iridium center to form a highly stable C^N cyclometalated structure.

The bromine atom on the thiazole ring of this compound is a key feature. The use of halogen atoms is a well-established method for tuning the electronic properties of ligands and, by extension, the photophysical characteristics of the resulting iridium(III) complexes. For example, introducing bromine atoms can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the complex, which can lead to a shift in the emission wavelength. acs.org Research on similar series of bis-cyclometalated iridium(III) complexes has demonstrated that halogen substitution can cause a blue shift in the emission maxima. acs.org

Moreover, the bromine atom can act as a reactive site for further chemical modifications after the complex has been formed. This allows for the attachment of other functional groups to fine-tune the complex's properties or to conjugate it with other molecules.

The acetyl group, being an electron-withdrawing group, also plays a role in modifying the electronic structure of the ligand and the final complex. The carbonyl functional group of the acetyl moiety could also be used for subsequent derivatization, for instance, through condensation reactions to build more intricate ligand architectures.

The following table presents the photophysical data for several representative iridium(III) complexes that feature thiazole-based ligands, illustrating how ligand design influences their luminescent properties.

| Iridium(III) Complex | Ancillary Ligand | Emission Max (nm) | Quantum Yield (%) |

| [Ir(emptz)₂(bpy)]PF₆ | 2,2'-bipyridine | 540–590 | - |

| [Ir(dfppy)₂(neocuproine)]⁺[PF₆]⁻ | neocuproine | 483 | - |

| Ir(2,4-di-Br-phenyl-pyridine)₂(picolinate) | picolinate | - | low |

| Ir(1-piq)₂pt | 3-(pyridin-2-yl)-1H-1,2,4-triazole | 605 | 10.4 (device EQE) |

Data derived from multiple sources. acs.orgrsc.orgpsu.edumdpi.com

Considering the established principles of ligand engineering for luminescent iridium(III) complexes, this compound stands out as a promising candidate for the development of new phosphorescent materials with tunable characteristics for a variety of optoelectronic applications.

Development of Extended π-Systems for Electronic Applications

Extended π-conjugated systems are fundamental to the field of organic electronics, with critical applications in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors. The performance of these organic-based devices is directly related to the chemical structure and electronic properties of the π-conjugated materials they employ.

This compound is a valuable precursor for the synthesis of these advanced materials. The bromine atom at the 4-position of the thiazole ring is a crucial functional group that facilitates the construction of extended π-systems via various cross-coupling reactions. Palladium-catalyzed reactions, including the Suzuki, Stille, and Sonogashira couplings, are powerful synthetic methods for forming new carbon-carbon bonds. In this framework, the bromo-substituted thiazole can be coupled with a diverse array of organoboron, organotin, or terminal alkyne compounds to introduce new aryl, heteroaryl, or alkynyl groups, thereby extending the π-conjugation of the molecule.

The thiazole ring itself is a significant component in many high-performance organic semiconductors. Its inherent electron-deficient character can be leveraged to design donor-acceptor (D-A) type conjugated polymers. This D-A architecture has proven to be a highly effective strategy for tuning the material's band gap and improving its charge transport properties.

Although specific examples of extended π-systems synthesized directly from this compound are not extensively detailed in the scientific literature, the utility of brominated thiazoles as precursors is well-recognized. researchgate.net For instance, various brominated thiazole derivatives have been used in the synthesis of conjugated materials where the bromo-substituent is strategically replaced to construct the polymer backbone. researchgate.net

The table below provides examples of extended π-systems that have been synthesized from brominated thiazole precursors, demonstrating the versatility of this class of compounds in materials science.

| Precursor | Coupling Reaction | Resulting π-System | Application Area |

| 2,4,5-tribromothiazole | Stille coupling | 2,4,5-tris(thiophen-2-yl)thiazole | Organic semiconductors |

| 4,5-dibromo-2,4'-bithiazole | Halogen dance reaction / C-H activation | Non-symmetric brominated bithiazoles | Organic electronics |

| 5-bromo-quinazolinone | Sonogashira cross-coupling | C-5 alkyne-substituted quinazolinones | PI3K/HDAC inhibitors |

| 3,3'-dibromo-2,2'-bithiophene | Buchwald-Hartwig amination | N-heteroarylated dithieno[3,2-b:2',3'-d]pyrroles | Conducting polymers |

Data derived from multiple sources. researchgate.netthieme-connect.comnih.gov

The synthetic accessibility and the presence of a reactive bromine handle make this compound a highly promising starting material for the design and synthesis of novel π-conjugated molecules and polymers for a broad spectrum of electronic applications. The acetyl group also offers a site for further chemical modification, either before or after the extension of the π-system, to further tailor the material's final properties.

Future Research Directions and Emerging Challenges

Exploration of Novel and Environmentally Benign Synthetic Pathways

The advancement of green chemistry principles is paramount in modern synthetic organic chemistry. researchgate.net Future research concerning 1-(4-Bromothiazol-5-yl)ethanone will likely prioritize the development of sustainable and eco-friendly synthetic protocols. researchgate.netresearchgate.net Traditional methods, while effective, often rely on harsh reagents and volatile organic solvents. The future lies in methodologies that reduce waste, energy consumption, and the use of hazardous substances. researchgate.netscispace.com

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has been successfully applied to the synthesis of various thiazole (B1198619) derivatives, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles under solvent-free conditions. scispace.comeurjchem.comscirp.org Applying microwave irradiation to the Hantzsch thiazole synthesis or subsequent modifications of this compound could offer a more efficient and environmentally friendly route.

Ultrasonic Irradiation: As an alternative energy source, ultrasound has been used to accelerate reactions in the synthesis of Hantzsch thiazole derivatives, providing excellent yields at room temperature and reducing reaction times compared to conventional heating. nih.gov

Use of Green Solvents and Catalysts: Research into replacing traditional solvents with greener alternatives like glycerol (B35011) or water is a growing trend. scirp.org Furthermore, the development and application of reusable, solid-supported catalysts, such as silica-supported tungstosilisic acid, can simplify product purification and minimize chemical waste. nih.gov

One-Pot, Multi-Component Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single vessel without isolating intermediates can dramatically improve efficiency and reduce solvent usage and waste. scispace.comnih.gov Future work could focus on developing such a process for the direct synthesis of functionalized derivatives from this compound.

These green synthetic strategies represent a significant opportunity to produce this compound and its derivatives in a more economical and sustainable manner. researchgate.net

Development of Highly Selective and Potent Derivatives for Targeted Applications

The core structure of this compound is a valuable scaffold for medicinal chemistry and drug discovery. The thiazole ring is a privileged structure found in numerous FDA-approved drugs and biologically active agents, known for its wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities. fabad.org.trresearchgate.netnih.gov The bromine atom and the acetyl group on the scaffold of this compound are ideal handles for chemical modification to create extensive libraries of new derivatives.